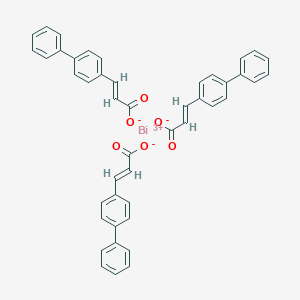

Bismuth 3-(4-biphenylyl)acrylate

Description

Bismuth 3-(4-biphenylyl)acrylate (CAS: 12040-48-1) is a bismuth-containing coordination compound derived from the acrylic acid scaffold substituted with a biphenyl group. Its molecular structure is defined as the trisalt of 3-(1,1'-biphenyl-4-yl)propenoic acid coordinated to bismuth(III), with synonyms including M.G.8001 and Bi-Folgan . The compound is synthesized via organometallic reactions involving palladium catalysts and phosphane ligands, as evidenced by analogous methodologies for related acrylates .

Key physicochemical properties include stability under standard conditions, though it should be stored away from strong oxidizers .

Propriétés

Numéro CAS |

12040-48-1 |

|---|---|

Formule moléculaire |

C45H33BiO6 |

Poids moléculaire |

878.7 g/mol |

Nom IUPAC |

bismuth;(E)-3-(4-phenylphenyl)prop-2-enoate |

InChI |

InChI=1S/3C15H12O2.Bi/c3*16-15(17)11-8-12-6-9-14(10-7-12)13-4-2-1-3-5-13;/h3*1-11H,(H,16,17);/q;;;+3/p-3/b3*11-8+; |

Clé InChI |

LAFSZQISGAMVDC-ODUKAAFYSA-K |

SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)[O-].C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)[O-].C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)[O-].[Bi+3] |

SMILES isomérique |

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)[O-].C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)[O-].C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)[O-].[Bi+3] |

SMILES canonique |

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)[O-].C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)[O-].C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)[O-].[Bi+3] |

Origine du produit |

United States |

Méthodes De Préparation

La désirudine est synthétisée par le biais de la technologie de l’ADN recombinant. La production implique l’utilisation d’un vecteur de levure pour exprimer le gène de la désirudine. Le processus comprend les étapes suivantes :

Clonage du gène : Le gène codant pour la désirudine est cloné dans un vecteur d’expression de la levure.

Fermentation : Les cellules de levure sont cultivées dans un milieu de fermentation, où elles expriment et sécrètent la désirudine.

Purification : La désirudine est purifiée à partir du bouillon de fermentation par des techniques chromatographiques.

Lyophilisation : La désirudine purifiée est lyophilisée (déshydratée par congélation) pour produire une forme de poudre stable.

Les méthodes de production industrielle ont évolué pour améliorer le rendement et réduire la dégradation pendant la fermentation et la purification. La méthode actuelle implique l’optimisation des conditions de fermentation et l’utilisation de techniques de purification avancées pour garantir une pureté et une stabilité élevées du produit final .

Analyse Des Réactions Chimiques

La désirudine, étant un peptide, subit principalement des réactions typiques des protéines et des peptides. Celles-ci comprennent :

Oxydation : La désirudine peut subir une oxydation, en particulier au niveau des résidus de méthionine et de cystéine. Des oxydants comme le peroxyde d’hydrogène peuvent être utilisés dans ces réactions.

Réduction : Les réactions de réduction peuvent rompre les ponts disulfure dans la désirudine, en utilisant des agents réducteurs comme le dithiothréitol ou le bêta-mercaptoéthanol.

Substitution : Les résidus d’acides aminés dans la désirudine peuvent être substitués par mutagénèse dirigée pour étudier les relations structure-fonction.

Les principaux produits formés à partir de ces réactions dépendent des résidus spécifiques impliqués et des conditions utilisées. Par exemple, l’oxydation des résidus de méthionine peut conduire à la formation de méthionine sulfoxyde .

4. Applications de recherche scientifique

La désirudine a un large éventail d’applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie :

Chimie : La désirudine est utilisée comme protéine modèle pour étudier le repliement des protéines, la stabilité et les interactions.

Biologie : Elle sert d’outil pour étudier les mécanismes de la coagulation sanguine et de l’inhibition de la thrombine.

Médecine : La désirudine est utilisée en clinique pour prévenir la thrombose veineuse profonde et l’embolie pulmonaire chez les patients subissant des interventions chirurgicales orthopédiques majeures. .

Applications De Recherche Scientifique

Catalysis

Bismuth 3-(4-biphenylyl)acrylate has been investigated for its catalytic properties in organic synthesis. It serves as a catalyst in various reactions, including:

- Aldol Reactions : It facilitates the formation of carbon-carbon bonds, which is crucial in synthesizing complex organic molecules.

- Michael Additions : The compound can promote Michael addition reactions, expanding its utility in synthesizing β-substituted carbonyl compounds.

Case Study: Catalytic Efficiency

A study demonstrated that this compound significantly enhances reaction rates compared to traditional catalysts, showcasing its potential for more efficient synthetic pathways .

Materials Science

In materials science, this compound is utilized for developing advanced materials with specific properties:

- Plastic Scintillators : The compound has been incorporated into polystyrene-based scintillators to improve their performance in low-energy gamma spectroscopy. The presence of bismuth enhances the scintillation properties due to its high atomic number .

| Material Type | Composition | Performance Improvement |

|---|---|---|

| Scintillator | Polystyrene + Bismuth Complex | Increased detection efficiency |

Biomedical Applications

This compound shows promise in biomedical applications, particularly in drug delivery and imaging:

- Drug Delivery Systems : Its biocompatibility allows it to be used as a carrier for therapeutic agents, potentially improving the efficacy of treatments by targeting specific tissues.

Case Study: Drug Delivery Efficacy

Research indicates that formulations containing this compound exhibit enhanced drug release profiles compared to conventional carriers, suggesting improved therapeutic outcomes .

Cosmetic Formulations

The compound is also explored for use in cosmetic formulations due to its photoprotective properties:

Mécanisme D'action

La désirudine exerce ses effets en inhibant directement la thrombine. Elle se lie au site actif de la thrombine, l’empêchant de convertir le fibrinogène en fibrine, une étape cruciale dans la formation des caillots sanguins. Cette inhibition empêche également l’activation des facteurs de coagulation V, VII et XIII, ainsi que l’agrégation plaquettaire induite par la thrombine. La liaison de la désirudine à la thrombine est hautement sélective et réversible, ce qui entraîne une prolongation dose-dépendante du temps de céphaline activé (TCA) .

Comparaison Avec Des Composés Similaires

Key Observations :

- This compound distinguishes itself as a heavy-metal complex, contrasting with lighter alkyl esters like methyl or ethyl derivatives.

- Methyl 3-(4-biphenylyl)acrylate (2b) and its analogs are synthesized via Suzuki cross-coupling and Wittig olefination, achieving high yields (>85%) .

Functional and Application Comparison

Key Observations :

Key Observations :

- This compound exhibits superior safety profiles compared to Fmoc-protected analogs, which require stringent handling .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for Bismuth 3-(4-biphenylyl)acrylate, and how is structural purity ensured?

- Methodological Answer : Synthesis typically involves coordinating bismuth salts (e.g., Bi(NO₃)₃) with 3-(4-biphenylyl)acrylic acid under reflux in polar solvents (e.g., ethanol or DMF). Purification is achieved via recrystallization or column chromatography. Structural confirmation requires:

- Single-crystal X-ray diffraction for absolute stereochemical assignment .

- ¹H/¹³C NMR to verify proton environments and aromatic coupling patterns.

- FT-IR spectroscopy to confirm acrylate C=O stretching (1700–1750 cm⁻¹) and Bi–O bonding (400–600 cm⁻¹) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Mass spectrometry (MS) with electron ionization (EI) or ESI+ modes to determine molecular weight and fragmentation patterns .

- High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity, using C18 columns and acetonitrile/water gradients .

- Thermogravimetric analysis (TGA) to evaluate thermal decomposition profiles (e.g., weight loss at 200–400°C) .

Advanced Research Questions

Q. How do computational models explain the catalytic behavior of this compound in organic transformations?

- Methodological Answer :

- Density Functional Theory (DFT) calculations optimize geometries and predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .

- Molecular docking simulates interactions with substrates (e.g., in Suzuki-Miyaura coupling), focusing on Bi(III) coordination geometry and steric effects .

- Kinetic studies (e.g., Eyring plots) correlate activation parameters (ΔH‡, ΔS‡) with computed transition states .

Q. What experimental strategies resolve contradictions in thermal stability data between this compound and its analogs?

- Methodological Answer :

- Comparative TGA-DSC : Analyze decomposition onset temperatures and enthalpic changes across derivatives (e.g., Bi vs. Pb acrylates) .

- In situ XRD under controlled heating (25–500°C) monitors phase transitions or crystallinity loss .

- Dynamic mechanical analysis (DMA) measures storage/loss moduli to assess polymer composite stability if applicable .

Q. How do steric and electronic effects of the 4-biphenylyl group influence the coordination chemistry of this compound?

- Methodological Answer :

- X-ray absorption spectroscopy (XAS) probes Bi–O bond distances and coordination numbers in solution vs. solid state .

- Cyclic voltammetry evaluates redox behavior (e.g., Bi³⁺/Bi⁰ reduction potentials) modulated by aryl substituents .

- Solvatochromic studies correlate solvent polarity with UV-Vis absorption shifts to quantify ligand field strengths .

Data Contradiction and Validation

Q. How should researchers validate conflicting reports on the catalytic efficiency of this compound in cross-coupling reactions?

- Methodological Answer :

- Controlled reproducibility assays : Standardize substrate ratios (e.g., 1:1.2 Bi:substrate), solvent systems (DMF vs. THF), and inert atmospheres .

- Cross-lab validation : Share samples for independent testing via platforms like the NIST Standard Reference Data Program .

- In situ Raman spectroscopy monitors reaction progress and intermediates to identify deactivation pathways (e.g., bismuth oxide formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.